N-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine
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Overview
Description
N-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that contains both an oxazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the reaction of 4-chloroaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the oxazole ring. The reaction conditions often include heating the mixture to reflux and maintaining an acidic environment to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group but has a different heterocyclic ring structure.
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives: These compounds also contain the chlorophenyl group but differ in the heterocyclic ring.
Uniqueness
N-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to its specific combination of the oxazole ring and the chlorophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
1848-67-5 |
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Molecular Formula |
C9H9ClN2O |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H9ClN2O/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-4H,5-6H2,(H,11,12) |
InChI Key |
DSQJMNYJLJFWDK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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